molecular formula C11H12N2O2 B070967 Ethyl 6-amino-1H-indole-5-carboxylate CAS No. 174311-74-1

Ethyl 6-amino-1H-indole-5-carboxylate

Cat. No.: B070967
CAS No.: 174311-74-1
M. Wt: 204.22 g/mol
InChI Key: AYKVDBDWLMMDQY-UHFFFAOYSA-N
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Description

Ethyl 6-amino-1H-indole-5-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by an indole core with an ethyl ester group at the 5-position and an amino group at the 6-position. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-amino-1H-indole-5-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with 6-chloroindole-2-carboxylate.

    Nucleophilic Substitution: Under basic conditions, a nucleophilic substitution reaction introduces the amino group at the 6-position.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-amino-1H-indole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 6-amino-1H-indole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Ethyl 6-amino-1H-indole-5-carboxylate can be compared with other indole derivatives:

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and diverse reactivity make it a valuable subject of study for scientists and researchers.

Biological Activity

Ethyl 6-amino-1H-indole-5-carboxylate is an indole derivative that has garnered attention for its potential biological activities, including antiviral, anticancer, and antimicrobial properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound (CAS No. 174311-74-1) features an indole core with an ethyl ester group at the 5-position and an amino group at the 6-position. Indoles are significant in medicinal chemistry due to their diverse biological activities, and derivatives like this compound are being explored for various therapeutic applications .

The biological activity of this compound can be attributed to several mechanisms:

  • Antiviral Activity : Indole derivatives have shown potential in inhibiting viral replication by interfering with viral enzymes or host cell pathways.
  • Anticancer Properties : The compound may induce apoptosis in cancer cells through various pathways, including caspase activation and disruption of microtubule assembly .
  • Antimicrobial Effects : It exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. .

Antiviral Activity

Research indicates that indole derivatives can act against viruses by targeting specific viral proteins or host cell receptors. For example, studies have demonstrated that compounds similar to this compound can inhibit the replication of certain viruses, although specific data on this compound is still emerging.

Anticancer Activity

A study highlighted the compound's potential in cancer therapy, showing that it could inhibit cell proliferation in various cancer cell lines. For instance, similar indole derivatives were noted for their ability to induce morphological changes and increase caspase activity in breast cancer cells (MDA-MB-231) at concentrations as low as 1 µM . The following table summarizes some key findings on anticancer activity:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMDA-MB-231TBDInduces apoptosis via caspase activation
Similar IndolesA549 (Lung)TBDMicrotubule destabilization

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against various strains:

PathogenMIC (µg/mL)
Staphylococcus aureusTBD
Escherichia coliTBD
Candida albicansTBD

In one study, compounds structurally related to this compound showed significant inhibition against Staphylococcus aureus and Candida albicans, highlighting its potential as a therapeutic agent in treating infections caused by these pathogens .

Case Studies

Several studies have explored the structure-activity relationships (SAR) of indole derivatives, including this compound. These studies often focus on modifying substituents on the indole ring to enhance biological activity. For instance, modifications at the amino group or alterations in the carboxylate moiety can significantly impact the compound's efficacy against specific targets .

Properties

IUPAC Name

ethyl 6-amino-1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)8-5-7-3-4-13-10(7)6-9(8)12/h3-6,13H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKVDBDWLMMDQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C2C(=C1)C=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 5-(2-dimethylamino-vinyl)-2,4-dinitro-benzoic acid ethyl ester (15 g, 0.05 mol) and Raney Ni (5 g) in EtOH (500 mL) was stirred under H2 (50 psi) at room temperature for 2 h. The catalyst was filtered off and the filtrate was concentrated to dryness. The residue was purified by column chromatography on silica gel to give 6-amino-1H-indole-5-carboxylic acid ethyl ester (B-25) (3 g, 30%). 1H NMR (DMSO-d6) δ 10.68 (s, 1H), 7.99 (s, 1H), 7.01-7.06 (m, 1H), 6.62 (s, 1H), 6.27-6.28 (m, 1H), 6.16 (s, 2H), 4.22 (q, J=7.2 Hz, 2H), 1.32-1.27 (t, J=7.2 Hz, 3H).
Name
5-(2-dimethylamino-vinyl)-2,4-dinitro-benzoic acid ethyl ester
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of (E)-ethyl 5-(2-(dimethylamino)vinyl)-2,4-dinitrobenzoate (15 g, 0.050 mol) and Raney Nickel (5 g) in EtOH (500 mL) was hydrogenated at room temperature under 50 psi of hydrogen for 2 h. The catalyst was filtered off and the filtrate was concentrated to dryness. The residue was purified by column on silica gel to give ethyl 6-amino-1H-indole-5-carboxylate (3.0 g, 30%). 1H NMR (DMSO-d6) δ 10.68 (s, 1H), 7.99 (s, 1H), 7.01-7.06 (m, 1H), 6.62 (s, 1H), 6.27-6.28 (m, 1H), 6.16 (s, 2H), 4.22 (q, J=7.2 Hz, 2H), 1.32-1.27 (t, J=7.2 Hz, 3H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-amino-1H-indole-5-carboxylate
Reactant of Route 2
Ethyl 6-amino-1H-indole-5-carboxylate
Reactant of Route 3
Ethyl 6-amino-1H-indole-5-carboxylate
Reactant of Route 4
Ethyl 6-amino-1H-indole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 6-amino-1H-indole-5-carboxylate
Reactant of Route 6
Ethyl 6-amino-1H-indole-5-carboxylate

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